

Quantitative structure-activity relationship (QSAR) analysis of quinolinyl vinyl phenol analogs

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Compound of Interest		
Compound Name:	Phenol, p-[2-(4-quinolyl)vinyl]-	
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A Comprehensive Guide to the Quantitative Structure-Activity Relationship (QSAR) Analysis of Quinolinyl Vinyl Phenol Analogs as Anticancer Agents

For researchers and scientists in the field of drug discovery, understanding the relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comparative overview of the Quantitative Structure-Activity Relationship (QSAR) analysis of quinolinyl vinyl phenol analogs, a class of compounds showing promise as anticancer agents. By leveraging experimental data and computational modeling, we can elucidate the key structural features that contribute to their cytotoxic effects, paving the way for the design of more potent and selective drug candidates.

Data Presentation: Unveiling Structure-Activity Relationships

The anticancer activity of quinolinyl vinyl phenol analogs is influenced by various structural modifications. The following tables summarize the cytotoxic effects (IC50 values) of representative compounds against different cancer cell lines, alongside key molecular descriptors used in QSAR studies.

Table 1: Anticancer Activity of Quinolinyl Vinyl Phenol Analogs and Related Derivatives



Compound ID	Structure	Cancer Cell Line	IC50 (μM)	Reference
1	3-(2-Quinolin-2- yl-vinyl)-phenol	Breast Cancer	<10	[1]
2	2-((1,2,3,4- tetrahydroquinoli n-1-yl)(4- methoxyphenyl) methyl)phenol	Osteosarcoma (U2OS)	50.5 ± 3.8	[2][3]
3	8-hydroxy-N- methyl-N-(prop- 2-yn-1- yl)quinoline-5- sulfonamide	Amelanotic Melanoma (C- 32)	12.3 ± 0.9	[4]
4	8-hydroxy-N- methyl-N-(prop- 2-yn-1- yl)quinoline-5- sulfonamide	Breast Adenocarcinoma (MDA-MB-231)	15.4 ± 1.1	[4]
5	8-hydroxy-N- methyl-N-(prop- 2-yn-1- yl)quinoline-5- sulfonamide	Lung Adenocarcinoma (A549)	18.2 ± 1.3	[4]

Table 2: Key Molecular Descriptors in QSAR Models for Anticancer Activity



Descriptor Type	Descriptor Name	Definition	Potential Influence on Activity
Electronic	HOMO Energy (Highest Occupied Molecular Orbital)	Energy of the outermost electron-containing orbital.	Relates to the molecule's ability to donate electrons.
LUMO Energy (Lowest Unoccupied Molecular Orbital)	Energy of the first vacant orbital.	Relates to the molecule's ability to accept electrons.	
Dipole Moment	A measure of the polarity of the molecule.	Influences drug- receptor interactions.	
Topological	Molecular Connectivity Indices	Numerical values that describe the branching and complexity of a molecule.	Correlates with molecular size and shape.
Wiener Index	The sum of the distances between all pairs of atoms in a molecule.	Relates to molecular compactness.	
Physicochemical	LogP (Octanol-Water Partition Coefficient)	A measure of the molecule's hydrophobicity.	Affects membrane permeability and solubility.
Molar Refractivity (MR)	A measure of the volume occupied by a molecule and its polarizability.	Relates to ligand- receptor binding.	

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of QSAR studies. Below are typical methodologies employed in the synthesis and biological evaluation of quinolinyl vinyl phenol analogs.



Synthesis of Quinolinyl Vinyl Phenol Analogs

A general method for the synthesis of quinolinyl vinyl phenol analogs involves a condensation reaction. For example, the synthesis of 3-(2-Quinolin-2-yl-vinyl)-phenol can be achieved through the reaction of 2-methylquinoline with 3-hydroxybenzaldehyde in the presence of a catalyst, such as acetic anhydride, followed by purification.

In Vitro Cytotoxicity Assays

The anticancer activity of the synthesized compounds is typically evaluated using various cancer cell lines.

MTT Assay:

- Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
- Compound Treatment: The cells are then treated with various concentrations of the quinolinyl vinyl phenol analogs and incubated for another 48-72 hours.
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals.
- Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining):

- Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified time.
- Cell Harvesting: The cells are harvested, washed with PBS, and resuspended in binding buffer.



- Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
- Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Computational QSAR Modeling

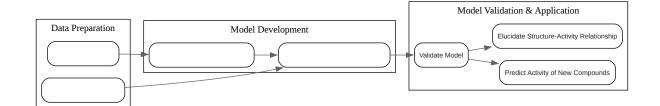
The development of a QSAR model involves several key steps.

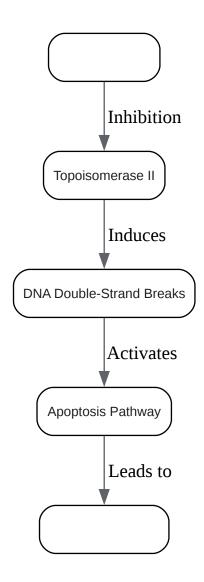
- Data Set Preparation: A dataset of quinolinyl vinyl phenol analogs with their corresponding biological activities (e.g., IC50 values) is compiled.
- Molecular Descriptor Calculation: A variety of molecular descriptors (electronic, topological, physicochemical, etc.) are calculated for each molecule in the dataset using specialized software.
- Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are used to build a mathematical model that correlates the molecular descriptors with the biological activity.
- Model Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external validation techniques.

Mandatory Visualization

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.







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